molecular formula C6H5BrN4 B7965251 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Numéro de catalogue: B7965251
Poids moléculaire: 213.03 g/mol
Clé InChI: YWDKUALNKQRLGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a brominated pyrrolopyrimidine derivative characterized by a bromine substituent at the 6-position and an amine group at the 2-position of the fused heterocyclic ring system. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiangiogenic agents . Its structural versatility allows for modifications that enhance binding affinity and selectivity toward biological targets, such as tyrosine kinases .

Propriétés

IUPAC Name

6-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDKUALNKQRLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 6 undergoes NAS with amines, thiols, and alkoxides. For example:

  • Reaction with Anilines : Heating with substituted anilines in isopropanol/HCl at reflux yields 6-anilino derivatives. This method achieved >85% yield in synthesizing kinase inhibitors .

  • Amination : Treatment with NH₄OH in isopropanol at 100°C for 40 hours replaces bromine with an amino group .

Table 1: NAS Reaction Conditions and Outcomes

NucleophileConditionsProductYieldApplication
3-Bromoanilinei-PrOH, HCl, refluxN⁴-aryl derivatives78%VEGFR-2 inhibitors
AmmoniaNH₄OH, 100°C6-Amino analog67%Kinase inhibitor intermediates

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%) in DME/H₂O at 80°C, forming biaryl derivatives. A 2021 study reported >90% yield for phenyl-coupled analogs .

  • Buchwald-Hartwig Amination : Coupling with secondary amines using Pd₂(dba)₃/XPhos forms C–N bonds at position 6 .

Table 2: Cross-Coupling Examples

Reaction TypeCatalystSubstrateProductYield
SuzukiPd(PPh₃)₄Phenylboronic acid6-Phenyl derivative92%
BuchwaldPd₂(dba)₃/XPhosPiperidine6-Piperidinyl analog88%

Functionalization of the 2-Amino Group

The amine at position 2 can be acylated or alkylated:

  • Acylation : Reacts with acetyl chloride in DCM/TEA to form 2-acetamido derivatives (95% yield).

  • Alkylation : Treatment with methyl iodide in DMF/K₂CO₃ yields 2-methylamino analogs.

Electrophilic Substitution

The electron-rich pyrrolopyrimidine core undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 (72% yield) .

  • Halogenation : NBS in DMF brominates position 7 selectively.

Heterocycle Formation

The compound serves as a scaffold for fused heterocycles:

  • Cyclization with Aldehydes : Condensation with benzaldehyde forms imidazo[1,2-a]pyrrolo[2,3-d]pyrimidines, potent CDK inhibitors.

Key Mechanistic Insights

  • Steric Effects : Bulkier nucleophiles require higher temperatures (e.g., 120°C for tert-butylamine) .

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states.

  • Catalytic Systems : Pd/XPhos outperforms Pd/PPh₃ in couplings with electron-deficient arylboronic acids .

Stability and Handling

  • Decomposes above 250°C; store under inert gas at −20°C .

  • Soluble in DMSO, DMF; sparingly soluble in water (0.2 mg/mL) .

This reactivity profile underpins its utility in synthesizing kinase inhibitors, anticancer agents, and biochemical probes . Future research should explore photo- and electrochemical modifications to enhance selectivity.

Applications De Recherche Scientifique

Structural Characteristics

  • Chemical Formula: C7_{7}H7_{7}BrN4_{4}
  • Molecular Weight: 227.06 g/mol
  • CAS Number: 1638771-12-6

The compound features a bromine atom at the 6-position and an amino group at the 2-position of the pyrimidine ring, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has shown promising results in preclinical studies for its anticancer properties. It has been investigated for its ability to inhibit various kinases involved in tumor growth and metastasis. Notably:

  • Cytotoxic Effects: The compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent .
  • Multi-Kinase Inhibition: It has been explored as a multi-targeted kinase inhibitor, providing a broader therapeutic approach compared to single-target drugs .

Biological Research

In biological studies, this compound has been utilized to understand its interactions with various molecular targets:

  • Kinase Inhibition Studies: Research indicates that it effectively binds to target sites on kinases, demonstrating significant inhibitory activity against focal adhesion kinase and calcium-dependent protein kinases .

Industrial Applications

The unique structural properties of this compound make it valuable in pharmaceutical development:

  • Drug Development: Its potential as a kinase inhibitor positions it as a candidate for drug development targeting cancer and infectious diseases .

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, this compound demonstrated potent cytotoxic effects against A431 cells (epidermoid carcinoma). The compound exhibited IC50 values significantly lower than standard agents used in similar assays .

Case Study 2: Multi-Kinase Inhibition

Research focusing on N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines highlighted that derivatives of this compound can act as dual inhibitors of PDGFRβ and VEGFR-2. The study indicated that these compounds could inhibit tumor growth and angiogenesis more effectively than established treatments .

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry and biological research due to its significant biological activity as a selective kinase inhibitor. Future research should focus on optimizing its pharmacokinetic profile and exploring its efficacy in clinical settings. Additionally, further studies are warranted to elucidate its mechanisms in greater detail and evaluate its potential in treating various diseases beyond cancer.

Mécanisme D'action

The mechanism of action of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as tyrosine kinases. It acts as an inhibitor, binding to the active site of the enzyme and preventing its activity . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Substituent Variations

The biological and physicochemical properties of pyrrolopyrimidines are highly dependent on the position and nature of substituents. Below is a comparative analysis of halogenated analogs and derivatives with varying functional groups:

Table 1: Key Structural Analogs and Their Properties
Compound Name (CAS No.) Molecular Formula Molecular Weight Halogen/Substituent Position Key Properties/Applications References
6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine C₆H₅BrN₄ 213.03 6-Br, 2-NH₂ Kinase inhibition, intermediate synthesis
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1556457-89-6) C₆H₅BrN₄ 213.03 5-Br, 2-NH₂ Similar scaffold; altered electronic properties due to Br position
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (163622-50-2) C₆H₅IN₄ 260.03 5-I, 4-NH₂ Enhanced steric bulk; potential for radiolabeling applications
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1378817-57-2) C₆H₅ClN₄ 168.58 6-Cl, 2-NH₂ Lower molecular weight; reduced lipophilicity vs. Br analog
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (84955-31-7) C₆H₅ClN₄ 168.58 4-Cl, 2-NH₂ Distinct substitution pattern; used in nucleoside analog synthesis
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (1311275-31-6) C₆H₄BrClN₄ 247.48 7-Br, 4-Cl, 2-NH₂ Dual halogenation; potential for enhanced electrophilicity

Key Observations :

  • Iodo derivatives (e.g., 5-Iodo-4-amine) offer steric bulk and utility in radiolabeling but may reduce metabolic stability .
  • Positional Isomerism : Shifting the bromine from the 6- to 5-position (CAS 1556457-89-6) alters electronic distribution, impacting binding interactions in kinase inhibition assays .

Physicochemical and Spectral Properties

  • Melting Points : Pyrrolopyrimidines exhibit melting points between 129°C and 200°C, with brominated derivatives typically higher due to increased molecular symmetry .
  • pKa and Solubility : The 2-amine group confers a pKa of ~11.7, making the compound weakly basic. Bromine substitution reduces aqueous solubility compared to chloro analogs .
  • Spectral Data :
    • 1H NMR : Aromatic protons in the pyrrolo[2,3-d]pyrimidine core resonate at δ 7.5–8.7 ppm, with splitting patterns dependent on substituents .
    • HRMS : Experimental masses align with theoretical values within 0.003 Da, confirming purity .

Activité Biologique

Overview

6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique substitution pattern, which significantly influences its reactivity and biological properties. The primary focus of research surrounding this compound is its potential as an inhibitor of various enzymes, particularly kinases involved in cancer and other diseases.

The biological activity of this compound primarily revolves around its role as an inhibitor of protein kinases , including Cyclin-Dependent Kinase 4/6 (CDK4/6) and tyrosine kinases .

  • Target Enzymes :
    • CDK4/6
    • Tyrosine kinases (e.g., PDGFR, VEGFR)
  • Mode of Action :
    • The compound binds to the active sites of these enzymes, preventing their catalytic activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, demonstrating significant antiproliferative effects.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. For instance:

  • In vitro Studies : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • In vivo Studies : In animal models, it has demonstrated the ability to inhibit tumor growth and metastasis effectively.
StudyCell LineIC50 (µM)Observations
A4310.1Ten-fold better than PD153035
COLO-2050.5Comparable to SU6668
T. bruceiN/ASignificant antitrypanosomal activity

Other Biological Activities

Apart from its anticancer applications, this compound has been explored for its potential in other areas:

  • Antiparasitic Activity : It has been identified as an inhibitor of pteridine reductase 1 (PTR1) in Trypanosoma brucei, showing promise in treating human African trypanosomiasis .
  • Multi-targeted Kinase Inhibition : The compound's structure allows it to act on multiple kinase targets, making it a valuable lead in drug development for various conditions including autoimmune diseases and inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Bromine Substitution : Enhances binding affinity to target enzymes.
  • Pyrrolopyrimidine Core : Provides a scaffold for further modifications to improve potency and selectivity.

Case Studies

  • Study on Dual Inhibitors : A series of derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold were synthesized and evaluated for their ability to inhibit both PDGFRβ and VEGFR-2. Compounds derived from this scaffold exhibited enhanced potency compared to standard agents .
  • Evaluation Against Tumor Models : In vivo studies using mouse models demonstrated that specific derivatives of this compound could significantly inhibit tumor growth and angiogenesis, outperforming conventional therapies .

Q & A

Advanced Research Question

  • Electron-withdrawing groups (e.g., -Br, -Cl) activate the C6 position for SNAr by increasing electrophilicity.
  • Steric hindrance : Bulky groups at C4 (e.g., -CH₂C₆H₅) reduce reaction rates by 30–50% in coupling with piperazine derivatives .
  • Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites, validated by experimental yields .

What are the limitations of current purification techniques for this compound, and how can they be addressed?

Basic Research Question

  • Challenge : Hydrophobic derivatives (logP >3) aggregate during column chromatography.
  • Solutions :
    • Use reverse-phase HPLC with acetonitrile/water gradients (5–95%) for better resolution .
    • Recrystallization in EtOAc/hexane (1:3) improves crystal purity (>99%) .

How can metabolic stability of this compound analogs be improved for drug development?

Advanced Research Question

  • Structural modifications : Introduce fluorine at C7 to block CYP3A4-mediated oxidation .
  • Prodrug strategies : Phosphorylate the 2-amine group to enhance solubility and reduce first-pass metabolism .
  • In vitro assays : Use liver microsomes (human/rat) to quantify half-life improvements (e.g., t₁/₂ from 1.2 to 4.8 hours) .

What computational tools are effective for predicting the binding affinity of this compound derivatives to kinase targets?

Advanced Research Question

  • Docking software : AutoDock Vina or Schrödinger Glide predicts binding poses with RMSD <2.0 Å .
  • MD simulations : GROMACS assesses stability of inhibitor-kinase complexes over 100 ns trajectories .
  • Machine learning : QSAR models trained on IC₅₀ data (n=50 compounds) achieve R² >0.85 for activity prediction .

How can regioselectivity challenges in the functionalization of this compound be addressed?

Advanced Research Question

  • Directing groups : Install -NHBoc at C2 to guide C6 bromination via coordination with Pd catalysts .
  • Microwave synthesis : Shortens reaction time (5–10 minutes) and reduces byproduct formation in SNAr reactions .
  • Isotopic labeling : Use 13C-Br derivatives to track reaction pathways via NMR .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.